molecular formula C17H14N4O4S B11611111 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile

Cat. No.: B11611111
M. Wt: 370.4 g/mol
InChI Key: HVUBFAZBFQFTKR-YBFXNURJSA-N
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Description

3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a hydrazone linkage, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile typically involves the condensation of 2,3-dihydroxybenzaldehyde with a hydrazine derivative of benzothiazole under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxybenzylidene moiety can be oxidized to form quinone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity. Additionally, the presence of the hydrazone linkage and nitrile group may enable the compound to participate in redox reactions and covalent bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-dihydroxybenzylidene)amino]benzamide
  • (2Z)-2-(2,3-Dihydroxybenzylidene)-3-oxobutanoic acid

Uniqueness

Compared to similar compounds, 3-[(2E)-2-(2,3-dihydroxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile is unique due to the presence of the benzothiazole ring and the nitrile group. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N4O4S

Molecular Weight

370.4 g/mol

IUPAC Name

3-[[(E)-(2,3-dihydroxyphenyl)methylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanenitrile

InChI

InChI=1S/C17H14N4O4S/c18-9-4-10-21(19-11-12-5-3-7-14(22)16(12)23)17-13-6-1-2-8-15(13)26(24,25)20-17/h1-3,5-8,11,22-23H,4,10H2/b19-11+

InChI Key

HVUBFAZBFQFTKR-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=C(C(=CC=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=C(C(=CC=C3)O)O

Origin of Product

United States

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